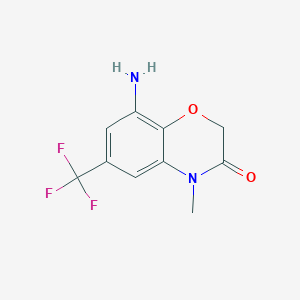![molecular formula C10H18ClNO B2477747 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride CAS No. 2260935-67-7](/img/structure/B2477747.png)
3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is a chemical compound with the CAS Number: 2260935-67-7 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of spirocyclic compounds based on 8-azaspiro[5.6]dodec-10-ene has been described in the literature . Diastereomerically pure pyrrole derivatives were prepared from the spirocyclic 1,2,3-triazole using a coupling reaction .Molecular Structure Analysis
The InChI code for “3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is 1S/C10H17NO.ClH/c1-2-6-11-9-10 (3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” are not detailed in the search results, the compound’s involvement in the synthesis of diastereomerically pure pyrrole derivatives is noted .Physical And Chemical Properties Analysis
“3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .Wissenschaftliche Forschungsanwendungen
Radioligand Development
The compound is part of a series including 1-oxa-8-azaspiro[4.5]decane derivatives synthesized as selective σ1 receptor ligands. With nanomolar affinity for σ1 receptors, these compounds show potential as radioligands, specifically [18F]8, which has been indicated as a promising lead compound for brain imaging agents targeting σ1 receptors (Tian et al., 2020).
Anticonvulsant Properties
A series of compounds including 8-azaspiro[4.5]decane-7,9-diones showed promising results in anticonvulsant screening. Certain molecules in this series displayed protection against seizures, with specific structural elements linked to the anticonvulsant activity, indicating potential for therapeutic applications in epilepsy (Kamiński et al., 2014).
Neuropharmacology
In neuropharmacological research, derivatives of 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride, like YM796, have been evaluated for their effects on learning behavior and cognitive functions. The compound showed potential in ameliorating learning behavior disturbances, indicating its utility in studying the central cholinergic system and possibly treating age-related cognitive decline (Suzuki et al., 1995).
Muscarinic Agonist Potential
Spirooxazolidine-2,4-dione derivatives, structurally related to 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride, have been synthesized and evaluated as muscarinic agents. These compounds demonstrated affinities for muscarinic receptors and showed antiamnesic effects, marking their potential as antidementia drugs (Tsukamoto et al., 1993).
Immunosuppressive Activity
The compound SK&F 105685, a novel azaspirane structurally related to 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride, has shown therapeutic activity in rat models of autoimmune disease. The compound induces non-specific suppressor cells, hinting at its potential for immunosuppressive applications (Badger et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLEUYQEQTZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC=CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)
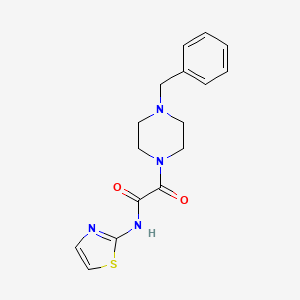
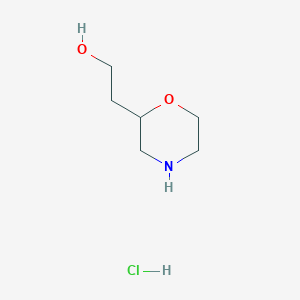
![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)
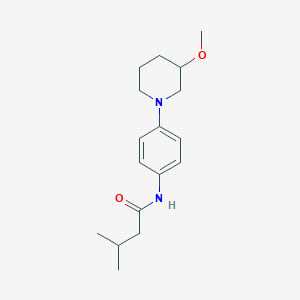
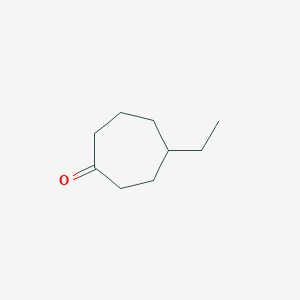
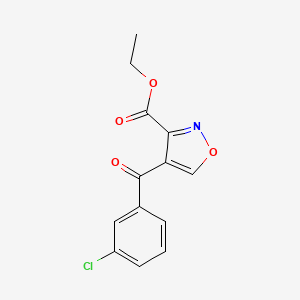
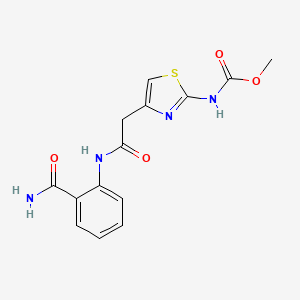
![N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)
